Cas no 1391398-48-3 ((S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride)

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chiral organic compound featuring a brominated phenyl group and an ethanolamine backbone, with the amino group in the (S)-configuration. This hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications, particularly in pharmaceutical intermediates and asymmetric synthesis. The presence of the 2-bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the chiral center enables enantioselective transformations. Its well-defined stereochemistry and high purity make it valuable for research in medicinal chemistry and catalyst development. The compound is typically characterized by NMR, HPLC, and optical rotation to ensure consistency in performance.
(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride structure
1391398-48-3 structure
Product Name:(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride
CAS No:1391398-48-3
MF:C8H11BrClNO
MW:252.53604054451
CID:5041377
PubChem ID:145711891
Update Time:2025-05-20

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride
    • (2S)-2-Amino-2-(2-bromophenyl)ethan-1-ol HCl
    • MFCD12758087
    • D81404
    • (2S)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride
    • CS-0162077
    • (2S)-2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride
    • (2S)-2-amino-2-(2-bromophenyl)ethanol hydrochloride
    • BS-47114
    • (S)-2-Amino-2-(2-bromophenyl)ethanolhydrochloride
    • 1391398-48-3
    • Inchi: 1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
    • InChI Key: FHWGMOICMCKSHB-DDWIOCJRSA-N
    • SMILES: BrC1C=CC=CC=1[C@@H](CO)N.Cl

Computed Properties

  • Exact Mass: 250.97125g/mol
  • Monoisotopic Mass: 250.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride Pricemore >>

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Additional information on (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

(S)-2-Amino-2-(2-bromophenyl)ethanol Hydrochloride (CAS No. 1391398-48-3): An Overview

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride (CAS No. 1391398-48-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential applications in drug development. This compound is a hydrochloride salt of an amino alcohol, specifically featuring a brominated phenyl group and an amino group attached to a chiral carbon center. The chiral nature of this compound makes it particularly valuable for the synthesis of enantiomerically pure drugs, which are often required for optimal therapeutic efficacy and reduced side effects.

The chemical structure of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride consists of a central carbon atom bonded to an amino group (-NH2), a brominated phenyl group (-C6H4Br), and a hydroxyl group (-OH). The presence of the bromine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, making it more suitable for various pharmaceutical applications.

In recent years, (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has been extensively studied for its potential as an intermediate in the synthesis of chiral pharmaceuticals. Chiral compounds are essential in drug development because they can exhibit different biological activities depending on their enantiomeric form. For example, one enantiomer may be therapeutically active while the other may be inactive or even harmful. Therefore, the ability to synthesize and isolate specific enantiomers is crucial for developing safe and effective drugs.

One of the key areas where (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has shown promise is in the development of central nervous system (CNS) drugs. The compound's unique structure allows it to interact with specific receptors and enzymes in the brain, potentially modulating neurotransmitter levels and neural signaling pathways. Recent studies have explored its use as a precursor for synthesizing compounds that target serotonin, dopamine, and GABA receptors, which are involved in various neurological disorders such as depression, anxiety, and epilepsy.

Beyond CNS applications, (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has also been investigated for its potential in oncology. The brominated phenyl group can be designed to interact with specific protein targets involved in cancer cell proliferation and survival. For instance, researchers have synthesized derivatives of this compound that exhibit potent anti-tumor activity by inhibiting key enzymes such as kinases and proteases. These findings highlight the versatility of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride as a building block for developing novel anti-cancer agents.

In addition to its therapeutic applications, (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has also been used as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a powerful technique for synthesizing chiral molecules with high enantioselectivity, which is essential for producing pure enantiomers of pharmaceuticals. The unique electronic properties of the brominated phenyl group make it an excellent ligand for transition metal catalysts, enabling efficient and selective transformations in organic synthesis.

The synthesis of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride typically involves several steps, including the formation of the amino alcohol intermediate followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer. Various methods have been reported for achieving high enantioselectivity, such as using chiral auxiliaries or employing biocatalytic approaches. These synthetic strategies are crucial for ensuring that the final product meets the stringent purity requirements necessary for pharmaceutical applications.

Recent advancements in analytical techniques have also contributed to our understanding of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride's properties and behavior. High-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are commonly used to characterize this compound and monitor its purity during synthesis and formulation processes. These techniques provide valuable insights into the compound's structure, stability, and interactions with biological systems.

In conclusion, (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride (CAS No. 1391398-48-3) is a versatile chiral compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and chiral nature make it an important intermediate for synthesizing enantiomerically pure drugs with improved therapeutic profiles. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in modern drug development.

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